molecular formula C21H19FN2O4 B2870417 5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021249-51-3

5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2870417
CAS No.: 1021249-51-3
M. Wt: 382.391
InChI Key: OEIYHZZIWGHGAC-UHFFFAOYSA-N
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Description

5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules, including calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the 4-fluorobenzyl group: This step often involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the benzyl moiety with a fluorine atom.

    Attachment of the 2-methoxyphenyl group: This can be done through an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dihydropyridine core can undergo oxidation to form the corresponding pyridine derivative.

    Reduction: The carbonyl group in the 4-oxo position can be reduced to form a hydroxyl group.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Hydroxyl-substituted dihydropyridine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a pharmacologically active agent. The dihydropyridine core is known for its activity on calcium channels, which are important in many physiological processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural similarity to known calcium channel blockers suggests it may have applications in treating cardiovascular diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide likely involves interaction with molecular targets such as calcium channels. The dihydropyridine core is known to bind to these channels, modulating their activity and affecting cellular calcium levels. This can lead to various physiological effects, including vasodilation and reduced cardiac workload.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.

    Amlodipine: Another calcium channel blocker with structural similarities.

    Nicardipine: Shares the dihydropyridine core and is used in the treatment of hypertension.

Uniqueness

What sets 5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide apart is the presence of the 4-fluorobenzyl and 2-methoxyphenyl groups, which may confer unique pharmacological properties and potentially improved efficacy or reduced side effects compared to other dihydropyridine derivatives.

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-24-12-20(28-13-14-7-9-15(22)10-8-14)18(25)11-17(24)21(26)23-16-5-3-4-6-19(16)27-2/h3-12H,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIYHZZIWGHGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NC2=CC=CC=C2OC)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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